N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O4/c1-26-16-3-2-14(19)12-15(16)20-17(24)13-21-4-6-22(7-5-21)18(25)23-8-10-27-11-9-23/h2-3,12H,4-11,13H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKSMBUVWHUZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Intermediate Synthesis
The synthesis begins with the preparation of 5-chloro-2-methoxyaniline derivatives. A pivotal intermediate, (5-chloro-2-methoxyphenyl)boronic acid, is synthesized via Miyaura borylation of 5-chloro-2-methoxyphenol. This reaction employs bis(pinacolato)diboron in the presence of a palladium catalyst, yielding the boronic acid with >90% purity. Alternative routes involve oxidative hydroxylation of (5-chloro-2-methoxyphenyl)boronic acid using hydrogen peroxide in ethanol at 80°C, achieving 99% conversion to 5-chloro-2-methoxyphenol.
Table 1: Key Intermediates and Their Synthesis
Acetamide Core Formation
The acetamide backbone is constructed via a nucleophilic acyl substitution reaction. 5-Chloro-2-methoxyaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine), forming N-(5-chloro-2-methoxyphenyl)chloroacetamide. This intermediate is critical for subsequent piperazine coupling.
Piperazine and Morpholine Incorporation
Piperazine Coupling
The chloroacetamide intermediate undergoes nucleophilic displacement with piperazine in refluxing acetonitrile. To prevent over-alkylation, a 1:1 molar ratio is maintained, and the reaction is monitored via thin-layer chromatography (TLC). The product, 2-(piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide, is isolated in 75–80% yield after recrystallization from ethanol.
Morpholine-4-Carbonyl Functionalization
The piperazine nitrogen is acylated using morpholine-4-carbonyl chloride. This step requires anhydrous conditions, typically in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base. Reaction completion is confirmed by Fourier-transform infrared spectroscopy (FTIR), with the disappearance of the N–H stretch at 3300 cm⁻¹ and the appearance of a carbonyl peak at 1680 cm⁻¹.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| Piperazine coupling | Piperazine, acetonitrile, reflux, 12 h | 82°C | 78% |
| Morpholine acylation | Morpholine-4-carbonyl chloride, THF, DIPEA | 25°C | 85% |
Optimization Strategies
Catalytic Enhancements
Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are employed in cross-coupling reactions to form aryl-aryl bonds. For example, Suzuki-Miyaura coupling between (5-chloro-2-methoxyphenyl)boronic acid and brominated intermediates achieves 90% yield when using 2 mol% Pd(PPh₃)₄ and sodium carbonate in THF/water (3:1).
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in acylation reactions but may lead to side reactions at elevated temperatures.
-
Ethereal solvents (e.g., THF, dioxane) improve solubility of intermediates during morpholine functionalization, reducing reaction times by 30%.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advances utilize continuous flow reactors to synthesize intermediates like 5-chloro-2-methoxyphenol. A two-stage system achieves 95% conversion by integrating boronic acid oxidation and in-line purification via liquid-liquid extraction.
Purification Techniques
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Chromatography : Reverse-phase HPLC with C18 columns resolves acetamide derivatives using acetonitrile/water gradients.
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Crystallization : Ethanol/water mixtures (7:3) yield >99% pure N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide as white crystals.
Challenges and Mitigation
Byproduct Formation
Over-acylation of piperazine is minimized by using a 10% excess of morpholine-4-carbonyl chloride and quenching unreacted reagent with ice-cold water.
Moisture Sensitivity
Reactions involving boronic acids require rigorous anhydrous conditions. Molecular sieves (4Å) are added to THF during Suzuki couplings to scavenge trace water.
Comparative Analysis with Analogues
The target compound’s synthesis shares steps with structurally related acetamides, such as N-(2-methoxyphenyl)-2-piperazin-1-ylacetamide. Key differences include:
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs reported in the literature, focusing on structural variations, physicochemical properties, and biological activities:
Key Structural and Functional Insights:
Piperazine Modifications :
- The target compound’s morpholine-4-carbonyl group distinguishes it from analogs bearing benzoyl (e.g., 8b in ) or aryl (e.g., phenyl in ) substituents. Morpholine enhances solubility and metabolic stability compared to lipophilic groups like trifluoromethylbenzoyl .
- Compounds with electron-withdrawing groups (e.g., 4-chloro-3-trifluoromethyl in 8b) exhibit higher melting points (241–242°C), likely due to increased crystallinity, while electron-donating groups (e.g., 4-methoxyphenyl in ) reduce melting points.
Aromatic Substitutions :
- The 5-chloro-2-methoxyphenyl group in the target compound combines halogenated and alkoxy functionalities, which may enhance receptor binding through hydrophobic and hydrogen-bonding interactions. Similar chloro-methoxy motifs are seen in antimicrobial acetamides (e.g., compound 47–50 in ).
- Thiazole-containing analogs (e.g., compounds 13–15 in ) demonstrate anti-inflammatory activity via MMP inhibition, suggesting that the target compound’s acetamide core could be tailored for similar applications.
Biological Activity Trends :
- Piperazine-acetamide derivatives with bulky aromatic groups (e.g., 3-trifluoromethylphenyl in ) show anticonvulsant activity, whereas morpholine-containing analogs (e.g., compound 5 in ) serve as intermediates for CNS-targeted drugs.
- Substitutions on the piperazine ring significantly modulate potency. For example, replacing morpholine with a 4-methylbenzenesulfonyl group (e.g., compound in ) alters electronic properties and bioavailability.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Biological Activity Overview
Research into the biological activity of this compound has indicated several key areas of interest:
- Antitumor Activity : Preliminary studies have shown that derivatives of this compound exhibit significant inhibitory effects against various cancer cell lines, including prostate (PC-3) and lung (A549) cancer cells. For instance, one study demonstrated that a related compound induced cell apoptosis and caused cell cycle arrest in the G0/G1 phase in PC-3 cells, with an IC50 value of approximately 9.86 µM .
- Mechanism of Action : The mechanisms by which this compound operates appear to involve the induction of reactive oxygen species (ROS), which play a critical role in triggering apoptosis in cancer cells. This suggests potential applications in targeted cancer therapy.
- Neuropharmacological Effects : There is emerging evidence that compounds with similar structural features may exhibit neuropharmacological activities, such as modulation of neurotransmitter systems. This could open avenues for treating neurological disorders.
Data Table: Biological Activity Summary
| Activity Type | Target Cells | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antitumor | PC-3 (Prostate) | 9.86 | Induction of ROS, apoptosis |
| Antitumor | A549 (Lung) | TBD | TBD |
| Neuropharmacological | TBD | TBD | TBD |
Case Study 1: Antitumor Efficacy
In a study examining the antitumor properties of related compounds, researchers found that those with morpholine and piperazine moieties significantly inhibited tumor growth in vitro. The study highlighted the importance of structural modifications in enhancing biological activity.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of compounds like this compound. The incorporation of specific functional groups can enhance solubility and bioavailability, crucial for clinical applications.
Q & A
Basic: What are the standard synthetic routes for synthesizing N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide?
Methodological Answer:
The synthesis typically involves two key steps: (1) formation of the morpholine-carbonyl piperazine moiety and (2) coupling with the N-(5-chloro-2-methoxyphenyl)acetamide backbone.
- Step 1: The morpholine-carbonyl piperazine is synthesized via a carbodiimide-mediated coupling between morpholine and a piperazine carboxylic acid derivative under anhydrous conditions (e.g., DCC/DMAP in dichloromethane) .
- Step 2: The acetamide backbone is introduced through nucleophilic substitution or amide coupling. For example, 2-chloroacetamide derivatives react with the piperazine nitrogen under basic conditions (e.g., K₂CO₃ in acetonitrile at 80°C) to form the final compound .
- Optimization: Reaction efficiency depends on solvent polarity, temperature control (60–80°C), and stoichiometric ratios (1:1.2 for piperazine:chloroacetamide) .
Advanced: How can coupling efficiency between the morpholine-carbonyl piperazine and chloro-methoxyphenyl acetamide be optimized?
Methodological Answer:
Key strategies include:
- Catalyst Use: Employ coupling agents like HATU or EDCI with HOAt to enhance amide bond formation .
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- pH Control: Maintain mild basicity (pH 8–9) using triethylamine to minimize side reactions .
- Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane 3:1) or HPLC (C18 column, acetonitrile/water gradient) .
Basic: Which spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Identify characteristic peaks:
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]+ at m/z 435.2) .
- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) .
Advanced: How to resolve discrepancies in NMR data for morpholine-carbonyl piperazine derivatives?
Methodological Answer:
- Solvent Effects: Use deuterated DMSO or CDCl₃ to assess solvent-induced shifts. For example, piperazine protons may split in D₂O due to hydrogen bonding .
- Dynamic Effects: Variable-temperature NMR (VT-NMR) can reveal conformational flexibility in the piperazine ring .
- 2D Techniques: HSQC and HMBC correlations clarify ambiguous assignments, such as distinguishing morpholine carbonyl from acetamide carbonyl .
Basic: What biological targets are associated with morpholine-carbonyl piperazine scaffolds?
Methodological Answer:
- Enzyme Inhibition: Similar compounds inhibit lipoxygenase (LOX) and cyclooxygenase (COX) via π-π stacking with catalytic residues .
- Receptor Binding: Piperazine-morpholine hybrids target serotonin (5-HT₃) and dopamine receptors due to their structural mimicry of endogenous ligands .
- Antimicrobial Activity: Chlorinated phenyl groups disrupt bacterial membrane integrity .
Advanced: What strategies guide SAR studies for derivatives of this compound?
Methodological Answer:
- Core Modifications:
- Bioassays:
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Storage Conditions: Store at –20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
- Solubility: Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) for biological assays .
- Stability Tests: Monitor degradation via HPLC over 72 hours at 25°C and 4°C .
Advanced: How to evaluate metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assay: Incubate the compound (1 µM) with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Analytical Methods: Quantify parent compound depletion using LC-MS/MS (MRM mode) at 0, 15, 30, and 60 minutes .
- Metabolite ID: Use high-resolution Q-TOF MS to detect hydroxylated or demethylated products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
